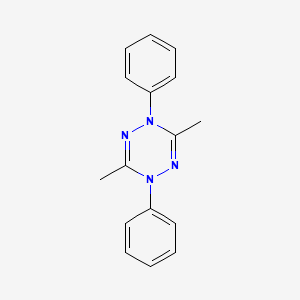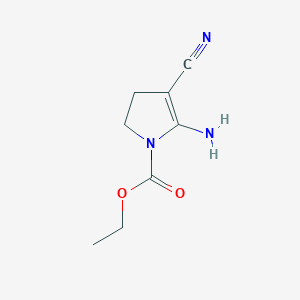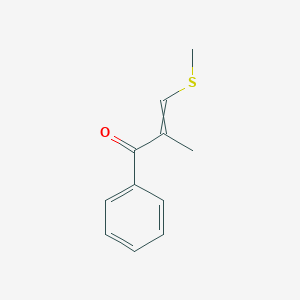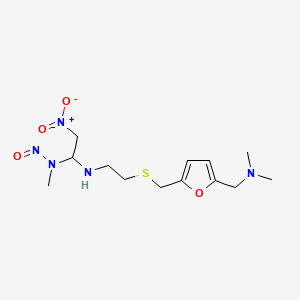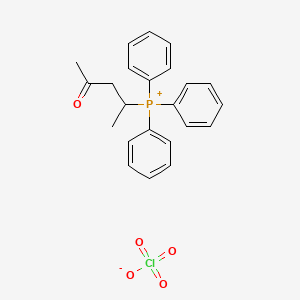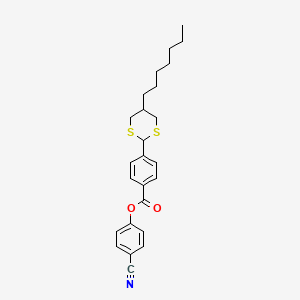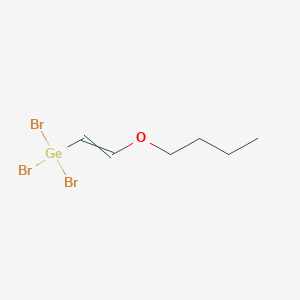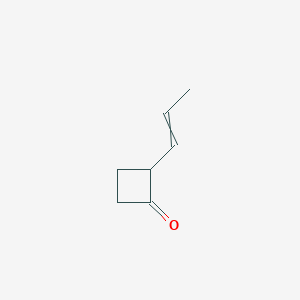![molecular formula C10H18 B14407857 (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane CAS No. 82443-24-1](/img/structure/B14407857.png)
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane is a bicyclic organic compound with a unique structure that includes two fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the bicyclic framework. The reaction conditions often include moderate temperatures and the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms into the molecule.
Aplicaciones Científicas De Investigación
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R,4S)-2,2,3-Trimethylbicyclo[2.2.1]heptane: A stereoisomer with similar chemical properties but different spatial arrangement.
Norbornane: A related bicyclic compound with a similar framework but lacking the methyl groups.
Uniqueness
(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying stereochemical effects and developing new chemical reactions.
Propiedades
Número CAS |
82443-24-1 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
(1S,3S,4R)-2,2,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-8-4-5-9(6-8)10(7,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
Clave InChI |
XETQTCAMTVHYPO-YIZRAAEISA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@@H](C2)C1(C)C |
SMILES canónico |
CC1C2CCC(C2)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




